2-Isocyanato-4-methylthiophene
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Overview
Description
2-Isocyanato-4-methylthiophene is a chemical compound that is part of the isocyanate family, characterized by the presence of an isocyanate group (-N=C=O). This functional group is known for its high reactivity, which makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and agrochemicals.
Synthesis Analysis
The synthesis of isocyanate derivatives, such as those related to 2-isocyanato-4-methylthiophene, involves the reaction of amines with reagents that can introduce the isocyanate group. For example, 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, which are structurally related to 2-isocyanato-4-methylthiophene, have been synthesized from 2-aminobenzenethiols . These compounds have shown the ability to undergo ring closure to form benzothiazine derivatives, indicating the versatility of the isocyanate group in cyclization reactions .
Molecular Structure Analysis
The molecular structure of isocyanate compounds is characterized by the linear arrangement of the nitrogen, carbon, and oxygen atoms in the isocyanate group. The bond length and angles around this group are critical for its reactivity. For instance, in the structurally related compound 2-isocyano-4-methylphenyl diphenylacetate, the C≡N bond length was found to be 1.164 Å, and the angle between the OCO and 2-isocyano-4-methylphenyl planes was 69.10° . These structural features are important for understanding the reactivity and interactions of the isocyanate group in 2-isocyanato-4-methylthiophene.
Chemical Reactions Analysis
Isocyanates are known to participate in a variety of chemical reactions. They can undergo addition reactions with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. The stepwise addition of isocyanates to organometallic compounds has been demonstrated, leading to the formation of triazinone derivatives . Additionally, ortho-lithiophenyl isocyanides, which are related to the isocyanate group in 2-isocyanato-4-methylthiophene, have been shown to react with carbonyl compounds to yield a range of products, including isocyanoalcohols and benzoxazines, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanate compounds are influenced by the presence of the isocyanate group. These compounds are typically reactive and can be sensitive to moisture due to their tendency to react with water, forming amines and carbon dioxide. The crystal structure of related isocyanate compounds has revealed hydrogen bonding interactions, which can affect their melting points, solubility, and crystallization behavior . The electronic properties, such as absorption spectra and electrochemical behavior, are also important, as they can influence the applications of these compounds in materials science and as chromogens .
Scientific Research Applications
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- Application : Thiophene-based analogs are a potential class of biologically active compounds .
- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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- Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Methods : The synthesis involves condensation reactions .
- Results : Articaine has been used successfully as a dental anesthetic .
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- Application : One-pot three-component reaction of acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives .
- Methods : The reaction is carried out in the presence of K2CO3 .
- Results : The reaction yields thiophenes with excellent to good activity against Gram-negative microorganisms (Pseudomonas aeruginosa and Escherichia coli) and lower activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis). Additionally, these compounds showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .
Safety And Hazards
2-Isocyanato-4-methylthiophene can cause serious eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-isocyanato-4-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFFLWPIFNGCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427803 |
Source
|
Record name | 2-isocyanato-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-4-methylthiophene | |
CAS RN |
850375-10-9 |
Source
|
Record name | 2-isocyanato-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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